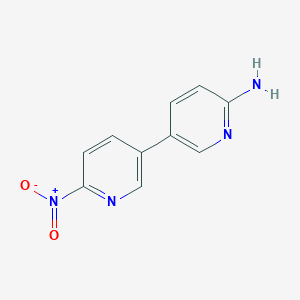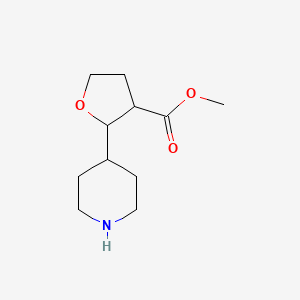
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an oxolane ring, which is a five-membered ether ring. The compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate typically involves the reaction of piperidine derivatives with oxolane carboxylate precursors. One common method involves the use of methylation reactions where the piperidine ring is functionalized with an oxolane-3-carboxylate group under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control temperature and reaction time, ensuring the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-2-(piperidin-4-yl)tetrahydrofuran-3-carboxylate: This compound has a similar structure but differs in the configuration of the oxolane ring.
Piperidine derivatives: These compounds share the piperidine ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and oxolane rings, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
methyl 2-piperidin-4-yloxolane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |
Clé InChI |
VTUVNQWOJMZUOZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCOC1C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


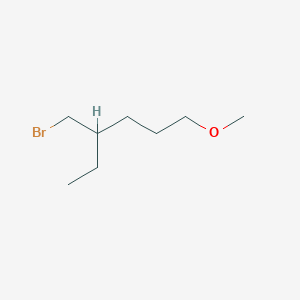
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
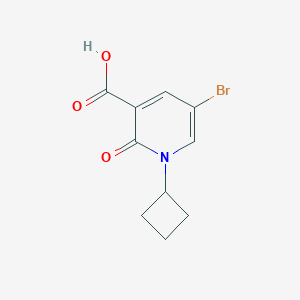
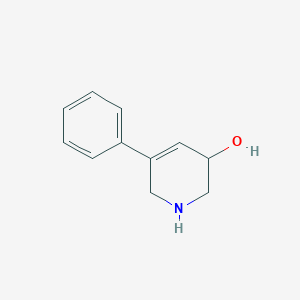
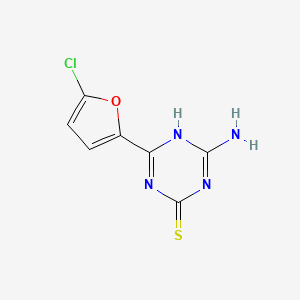
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
